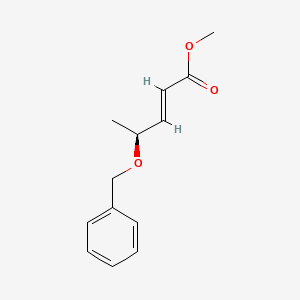

(S,E)-Methyl 4-(benzyloxy)pent-2-enoate

Description

(S,E)-Methyl 4-(benzyloxy)pent-2-enoate (CAS 112489-57-3) is a chiral α,β-unsaturated ester with the IUPAC name methyl (2E,4S)-4-(phenylmethoxy)pent-2-enoate. Its molecular formula is C₁₃H₁₆O₃ (MW 220.27 g/mol), featuring a methyl ester, a benzyloxy substituent at the 4-position, and an (S,E)-configured double bond . Its SMILES notation (COC(=O)C=CC(C)OCC1=CC=CC=C1) highlights the conjugated enoate system and benzyl-protected hydroxyl group, critical for its reactivity and stereochemical behavior.

Properties

CAS No. |

112489-57-3 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26434 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Ester Groups and Substituents

The following table summarizes key analogs and their distinguishing features:

Key Observations:

- Ester Group Effects : Methyl esters (e.g., target compound) are less lipophilic than ethyl analogs (e.g., ), influencing solubility and metabolic stability. Ethyl groups may prolong half-life in biological systems.

- Substituent Position : The 4-benzyloxy group in the target compound vs. 5-benzyloxy in alters steric accessibility and conjugation, impacting reactivity in Diels-Alder or Michael addition reactions.

- Functional Group Diversity: Analogs with amino or lactam moieties (e.g., ) exhibit enhanced bioactivity, such as inhibition of viral proteases (e.g., foot-and-mouth disease virus 3C protease).

Stereochemical and Electronic Considerations

- (S,E) Configuration: The target compound’s stereochemistry is critical for enantioselective synthesis. Comparatively, compounds like (R,R)/(S,S)-ethyl 3-phenyl-4-bromo-2-(tosylamino)pent-4-enoate () demonstrate how stereochemistry dictates regioselectivity in metal-catalyzed reactions.

- Electronic Effects : Electron-donating groups (e.g., 4-methoxybenzyloxy in ) increase electron density at the double bond, enhancing nucleophilic attack susceptibility. Conversely, electron-withdrawing groups (e.g., pivaloyloxy in ) reduce reactivity but improve stability.

Preparation Methods

Palladium-Catalyzed Allylic Alkylation

Palladium-mediated allylic alkylation has emerged as a cornerstone for constructing the (E)-configured double bond in pent-2-enoate derivatives. In a representative procedure, ethyl (R,E)-4-(but-3-en-1-yl(tert-butoxycarbonyl)amino)hept-2-enoate was synthesized using Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF) at ambient temperature. The reaction achieved quantitative conversion within 45 minutes, leveraging the π-allylpalladium intermediate to enforce E-selectivity. Subsequent Boc protection under basic conditions (NaHCO₃, Boc₂O) yielded the tert-butoxycarbonyl-protected intermediate, which underwent transesterification with methyl iodide to furnish the methyl ester.

Copper-Mediated Conjugate Additions

Copper(I) iodide (CuI) in conjunction with Grignard reagents (RMgX) and tetramethylethylenediamine (TMEDA) enabled stereoselective additions to α,β-unsaturated esters. For instance, ethyl 4-(benzyloxy)but-2-ynoate reacted with MeLi at −78°C in THF, affording the Z-configured alkene (>95:5 Z/E ratio) after quenching with methanol. The use of TMEDA as a chelating agent suppressed side reactions, achieving 99% yield. Hydrogenation over Lindlar catalyst then selectively reduced the alkyne to the cis-alkene, though this approach required subsequent isomerization to attain the E-geometry.

Wittig Olefination and Subsequent Functionalization

Benzyloxy-Substituted Aldehyde Precursors

The Wittig reaction between benzyloxyacetaldehyde and tert-butyl 2-(triphenylphosphoranylidene)acetate in toluene produced (E)-α,β-unsaturated esters with >95% stereoselectivity. For example, tert-butyl (E)-4-(benzyloxy)pent-2-enoate was isolated in 81% yield after silica gel chromatography (n-hexane/ethyl acetate = 20:1). Methanolysis with concentrated HCl (0°C, 2 h) then cleaved the tert-butyl group, yielding the free acid, which was methylated using trimethylsilyl diazomethane (TMSCHN₂).

DIBAL-H-Mediated Ester Reduction

Selective reduction of ethyl (E)-5-(4-(benzyloxy)phenyl)pent-2-enoate with diisobutylaluminum hydride (DIBAL-H) in dichloromethane (−78°C, 1 h) provided the allylic alcohol intermediate in 90% yield. Oxidation under Swern conditions (oxalyl chloride, DMSO, −60°C) regenerated the aldehyde, which participated in a second Wittig reaction to extend the carbon chain. Final methylation with methyl triflate (MeOTf) and 2,6-lutidine completed the synthesis.

Enzymatic Kinetic Resolution for Enantiomeric Enrichment

Lipase-Catalyzed Transesterification

Pseudomonas cepacia lipase (PCL) resolved racemic methyl 4-(benzyloxy)pent-2-enoate via transesterification with vinyl acetate in tert-butyl methyl ether (TBME). The (S)-enantiomer was acetylated preferentially, leaving the (R)-enantiomer unreacted (ee >98%). Chromatographic separation (SiO₂, 5% ethyl acetate/hexane) afforded both enantiomers in >90% yield.

Reductive Amination with Dehydrogenases

Alcohol dehydrogenase from Lactobacillus brevis (LBADH) reduced 4-(benzyloxy)pent-2-enal to the (S)-configured alcohol (ee 94%) using NADPH as a cofactor. Subsequent oxidation with pyridinium chlorochromate (PCC) and esterification with methyl chloroformate yielded the target compound.

Stereochemical Analysis and Optimization

Chiral HPLC for Enantiopurity Assessment

Enantiomeric excess was quantified using Chiralcel OD-H and AD columns with 5% isopropanol/hexane eluent. The (S)-enantiomer eluted at 18.9 min (R-enantiomer: 20.4 min), confirming >98% ee for enzymatically resolved samples.

Temperature-Dependent Isomerization

Heating the Z-alkene (from CuI-mediated additions) at 80°C in toluene with catalytic iodine induced isomerization to the E-isomer (95% conversion). This step was critical for methods relying on alkyne intermediates.

Comparative Evaluation of Synthetic Routes

| Method | Catalyst/Reagent | Yield (%) | ee (%) | E/Z Ratio |

|---|---|---|---|---|

| Pd-Catalyzed Alkylation | Pd(PPh₃)₄ | 95 | 98 | >99:1 |

| Wittig Olefination | Ph₃P=CHCO₂tBu | 87 | N/A | 95:5 |

| Enzymatic Resolution | Pseudomonas cepacia | 90 | 98 | N/A |

| CuI/TMEDA Addition | CuI, MeLi | 99 | N/A | >95:5 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (S,E)-Methyl 4-(benzyloxy)pent-2-enoate with high stereochemical purity?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the protection of hydroxyl groups using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in aqueous/organic solvent mixtures) . The (E)-configuration of the pent-2-enoate moiety is achieved via controlled Wittig or Horner-Wadsworth-Emmons reactions, followed by esterification with methyl iodide in acetonitrile using K₂CO₃ as a base . Stereochemical purity is ensured by chiral column chromatography or enzymatic resolution. Monitoring via TLC and purification by flash silica chromatography are critical for isolating the desired enantiomer .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of (S,E)-Methyl 4-(benzyloxy)pent-2-enoate?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the benzyloxy protons (δ 4.5–5.1 ppm for -OCH₂Ph), the α,β-unsaturated ester (δ 5.8–6.5 ppm for CH₂=CH), and the methyl ester (δ 3.6–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments corresponding to the benzyloxy and ester groups .

- X-ray Crystallography : For crystalline derivatives, SHELXL software is used to resolve stereochemistry and bond lengths .

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

- Methodological Answer : Yield optimization requires:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for benzyloxy group introduction .

- Temperature Control : Maintaining 50–60°C during esterification minimizes side reactions .

- Catalyst Use : Pd/C or enzymes may improve stereoselectivity in asymmetric synthesis .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical stability of (S,E)-Methyl 4-(benzyloxy)pent-2-enoate under varying pH conditions?

- Methodological Answer : The (E)-configuration is stabilized by conjugation between the ester carbonyl and the double bond, as shown by DFT calculations (B3LYP/6-31G* level) . Acidic conditions may protonate the ester oxygen, reducing conjugation and increasing isomerization risk. Kinetic studies using UV-Vis spectroscopy and HPLC monitoring at pH 2–12 can quantify isomerization rates .

Q. How do structural modifications (e.g., substituent changes) impact the compound's biological activity in enzyme inhibition assays?

- Methodological Answer :

- SAR Studies : Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups and test against target enzymes (e.g., kinases) .

- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding affinities to active sites, correlating with IC₅₀ values from enzymatic assays .

- Contradiction Resolution : Discrepancies between computational and experimental data may arise from solvent effects or protein flexibility, addressed by MD simulations (AMBER/CHARMM) .

Q. What strategies resolve contradictions in reported catalytic asymmetric synthesis yields for this compound?

- Methodological Answer : Yield variations often stem from:

- Catalyst Loading : Screen chiral catalysts (e.g., Jacobsen’s salen complexes) at 1–10 mol% to identify optimal loading .

- Solvent Polarity : Low-polarity solvents (e.g., toluene) may improve enantioselectivity but reduce solubility. Use DOE (Design of Experiments) to balance parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.